

# Application Note: HPLC Analysis of 8-Methoxy-2H-chromene-3-carboxylic acid

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## Compound of Interest

Compound Name: 8-Methoxy-2H-chromene-3-carboxylic acid

Cat. No.: B1303296

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## Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **8-Methoxy-2H-chromene-3-carboxylic acid**. The described reversed-phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and high-throughput screening, making it suitable for research, quality control, and pharmacokinetic studies. This document provides comprehensive experimental protocols, data presentation, and workflow visualizations to facilitate seamless implementation in a laboratory setting.

## Introduction

**8-Methoxy-2H-chromene-3-carboxylic acid** is a heterocyclic organic compound belonging to the chromene class. Chromene derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active natural products and synthetic compounds. Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and quantification of this compound in various matrices. This note presents a validated RP-HPLC method utilizing a C18 stationary phase and UV detection for the analysis of **8-Methoxy-2H-chromene-3-carboxylic acid**.

## Physicochemical Properties

A summary of the key physicochemical properties of **8-Methoxy-2H-chromene-3-carboxylic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **8-Methoxy-2H-chromene-3-carboxylic acid**

Property	Value
CAS Number	57543-59-6[1]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>4</sub> [1]
Molecular Weight	206.19 g/mol [1]
Appearance	Off-white to pale yellow solid
Solubility	Soluble in methanol, acetonitrile, and other polar organic solvents

## HPLC Method and Protocol

This method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.[2][3] A non-polar stationary phase (C18) is used with a polar mobile phase.

## Instrumentation and Consumables

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Solvent for Sample Preparation: 50:50 (v/v) Acetonitrile:Water.
- Vials: 2 mL amber glass vials with PTFE septa.

## Chromatographic Conditions

The optimized chromatographic conditions for the analysis are summarized in Table 2.

Table 2: HPLC Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B)
Gradient Program	0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm
Run Time	15 minutes

## Experimental Protocols

### 1. Standard Solution Preparation:

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **8-Methoxy-2H-chromene-3-carboxylic acid** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample preparation solvent.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample preparation solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

### 2. Sample Preparation:

- Accurately weigh the sample containing **8-Methoxy-2H-chromene-3-carboxylic acid**.

- Dissolve the sample in a known volume of the sample preparation solvent to achieve a theoretical concentration within the calibration range.
- Vortex the solution for 1 minute to ensure complete dissolution.
- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.

### 3. Analysis Procedure:

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (sample preparation solvent) to ensure the absence of interfering peaks.
- Perform injections of the working standard solutions to construct a calibration curve.
- Inject the prepared samples for analysis.
- After each sample injection, a wash cycle may be necessary to prevent carryover.

## Data Presentation and Analysis

The quantitative analysis is based on the peak area of **8-Methoxy-2H-chromene-3-carboxylic acid**. A calibration curve is generated by plotting the peak area against the concentration of the working standard solutions. The concentration of the analyte in the samples is determined using the linear regression equation derived from the calibration curve.

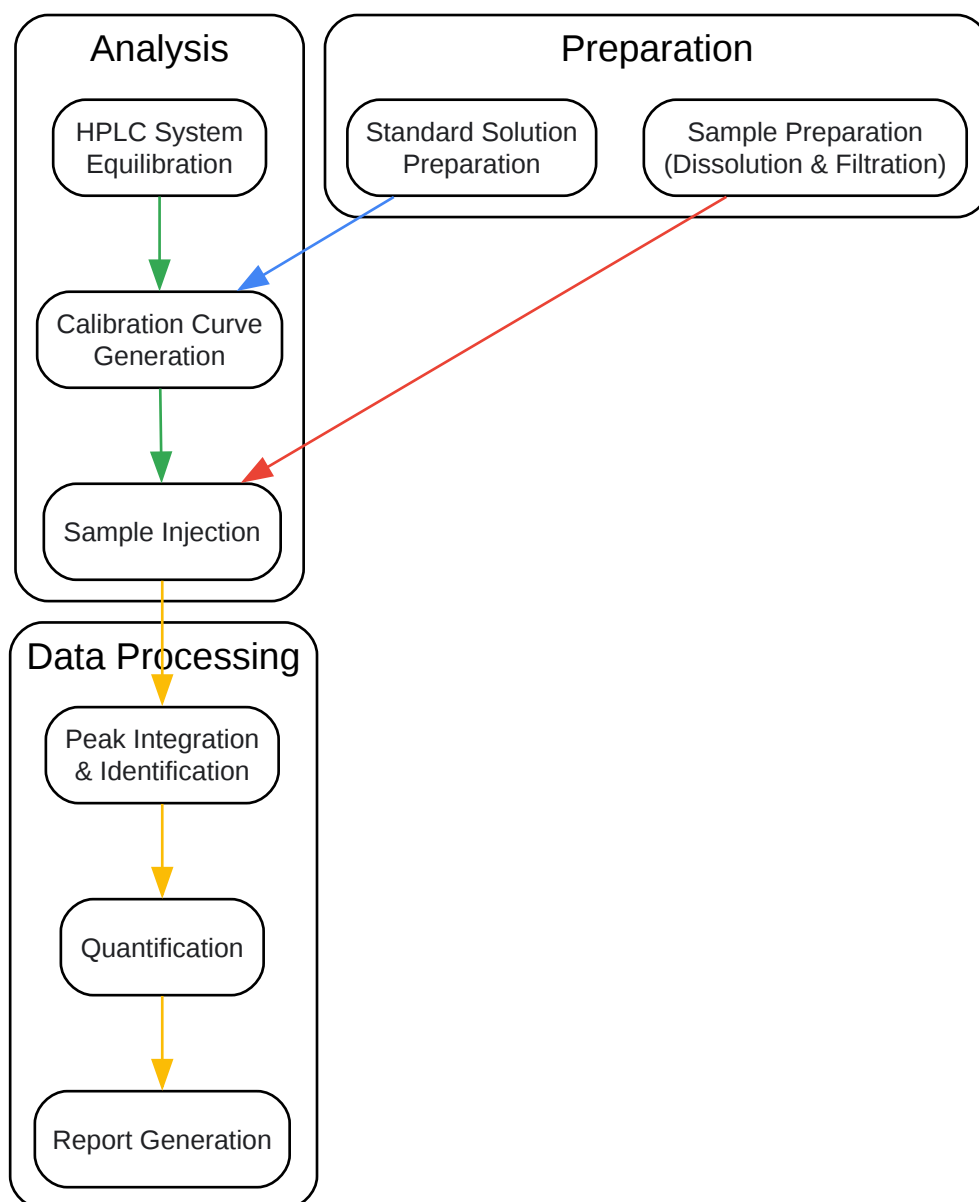
Table 3: Representative Quantitative Data

Parameter	Value
Retention Time (tR)	~ 6.5 min
Linearity (R <sup>2</sup> )	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (%Recovery)	98-102%

## Visualizations

### Experimental Workflow

The following diagram illustrates the overall experimental workflow for the HPLC analysis of **8-Methoxy-2H-chromene-3-carboxylic acid**.

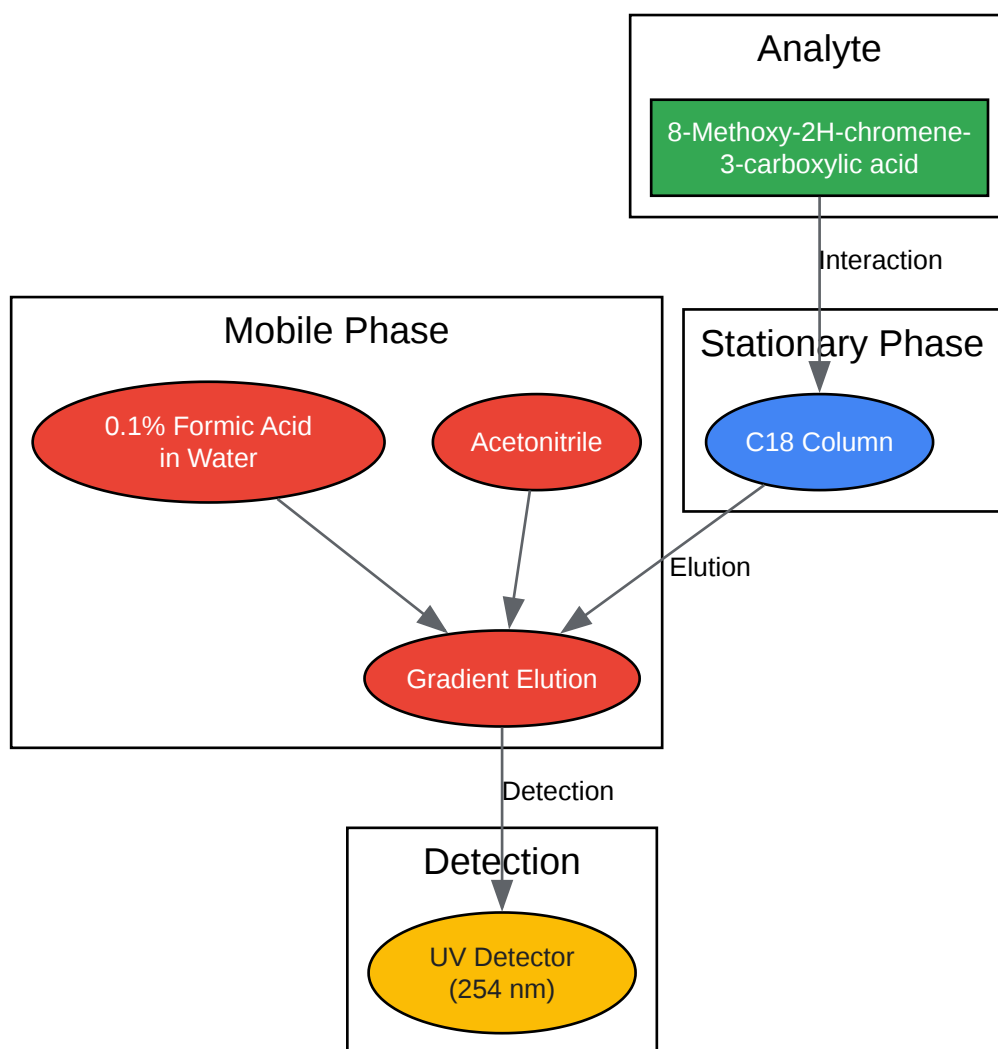


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Caption: HPLC Analysis Workflow for **8-Methoxy-2H-chromene-3-carboxylic acid**.

## Logical Relationship of Method Parameters

The diagram below outlines the key relationships between the different parameters of the HPLC method.



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## References

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